molecular formula C11H11N3OS B8740023 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one CAS No. 64107-41-1

2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one

Cat. No.: B8740023
CAS No.: 64107-41-1
M. Wt: 233.29 g/mol
InChI Key: CDXLMOHXDMHKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of chalcone imines and homophthalic anhydrides in a [4 + 2]-cycloaddition reaction . This reaction is notable for its atom-economical and stereoselective nature, providing access to structurally diverse heterocyclic products.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved can vary depending on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

64107-41-1

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-methylsulfanyl-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3OS/c1-16-11-13-7-9(10(15)14-11)6-8-2-4-12-5-3-8/h2-5,7H,6H2,1H3,(H,13,14,15)

InChI Key

CDXLMOHXDMHKOQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1)CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-pyridylmethyl)-2-thiouracil (11.0 g), methyl iodide (7.2 g) and sodium hydroxide (2.1 g) in water (50 ml) and ethanol (100 ml) was stirred at 60° for 30 minutes, allowed to cool and filtered to give 5-(4-pyridylmethyl)-2-methylthio-4-pyrimidone m.p. 179°-182° (ethanol).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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